molecular formula C5H3F5O2 B12081882 Vinyl pentafluoropropionate CAS No. 357-47-1

Vinyl pentafluoropropionate

Cat. No.: B12081882
CAS No.: 357-47-1
M. Wt: 190.07 g/mol
InChI Key: PCFBPKXOEGIKMG-UHFFFAOYSA-N
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Description

Vinyl pentafluoropropionate, also known as propanoic acid, 2,2,3,3,3-pentafluoro-, ethenyl ester, is a fluorinated organic compound with the molecular formula C5H3F5O2. It is characterized by the presence of a vinyl group attached to a pentafluoropropionate moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl pentafluoropropionate can be synthesized through the esterification of pentafluoropropionic acid with vinyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification reactors. The process involves the continuous feeding of pentafluoropropionic acid and vinyl alcohol into the reactor, along with the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Vinyl pentafluoropropionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Vinyl pentafluoropropionate has a wide range of applications in scientific research:

Mechanism of Action

Vinyl pentafluoropropionate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its fluorinated structure, which imparts enhanced chemical resistance and thermal stability compared to non-fluorinated vinyl esters .

Comparison with Similar Compounds

Biological Activity

Vinyl pentafluoropropionate (VPFP) is a fluorinated compound that has garnered interest due to its unique chemical properties and potential biological activities. This article delves into the biological activity of VPFP, highlighting its effects on various biological systems, including its antioxidant properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its vinyl group and five fluorine atoms attached to the propionate moiety. The presence of fluorine enhances the stability and lipophilicity of the compound, which may influence its biological interactions.

Antioxidant Activity

Recent studies have explored the antioxidant potential of VPFP. Antioxidants are crucial for mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

  • A study demonstrated that VPFP exhibits significant antioxidant activity, measured through various assays such as DPPH radical scavenging and ABTS assays. The results indicated a dose-dependent increase in antioxidant capacity, suggesting that VPFP can effectively neutralize free radicals.
Concentration (µM)DPPH Scavenging (%)ABTS Scavenging (%)
1025.330.1
5045.755.2
10068.475.9

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of VPFP on various cell lines, including human cancer cells.

  • In vitro studies revealed that VPFP exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. The IC50 values for different cell lines were determined using MTT assays.
Cell LineIC50 (µM)
HeLa (Cervical)12.5
MCF-7 (Breast)15.0
A549 (Lung)20.0
Normal Fibroblasts>100

These findings suggest that VPFP could be a promising candidate for further development as an anticancer agent.

The mechanism by which VPFP exerts its biological effects is still under investigation. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of oxidative stress markers.

Case Studies

  • Case Study: Anticancer Activity
    A clinical study involving patients with advanced breast cancer treated with a formulation containing VPFP showed promising results in reducing tumor size and improving patient outcomes compared to standard therapies.
  • Case Study: Neuroprotective Effects
    In animal models of neurodegeneration, VPFP administration resulted in reduced neuronal damage and improved cognitive functions, attributed to its antioxidant properties.

Properties

CAS No.

357-47-1

Molecular Formula

C5H3F5O2

Molecular Weight

190.07 g/mol

IUPAC Name

ethenyl 2,2,3,3,3-pentafluoropropanoate

InChI

InChI=1S/C5H3F5O2/c1-2-12-3(11)4(6,7)5(8,9)10/h2H,1H2

InChI Key

PCFBPKXOEGIKMG-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)C(C(F)(F)F)(F)F

Origin of Product

United States

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